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Compound of Interest

Compound Name: Fgfr-IN-9

Cat. No.: B15577838

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) studies of Fgfr-IN-9, a potent and reversible inhibitor of Fibroblast Growth Factor
Receptors (FGFRs). Fgfr-IN-9, also identified as compound 19 in its primary publication, has
demonstrated significant inhibitory activity against wild-type FGFRs and, notably, against the
gatekeeper mutant FGFR4V550L, a common mechanism of acquired resistance to FGFR
inhibitors.[1] This document consolidates key quantitative data, detailed experimental
methodologies, and visual representations of relevant biological pathways and workflows to
serve as an in-depth resource for researchers in oncology and medicinal chemistry.

Core Compound Profile: Fgfr-IN-9

Fgfr-IN-9 is a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine derivative developed through
rational design and optimization.[1] It has shown potent enzymatic and cellular activity against
multiple FGFR isoforms and exhibits favorable pharmacokinetic properties, making it a
promising candidate for further preclinical and clinical development, particularly for cancers
harboring FGFR aberrations such as hepatocellular carcinoma (HCC).[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activities of Fgfr-IN-9 and related
compounds from the primary SAR study. The data highlights the key structural modifications
that influence potency and selectivity against various FGFR isoforms.
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Table 1: In Vitro Kinase Inhibitory Activity of Fgfr-IN-9 and Analogs[1]

FGFR4W FGFR4V5

Compoun FGFR1 FGFR2 FGFR3
R Group T IC50 50L IC50

d IC50 (hM) IC50 (hM) IC50 (nM)

(nM) (nM)

3,5-

Fgfr-IN-9 ) ]

(19) dimethylpip  64.3 46.7 29.6 17.1 30.7
erazine

Analog A piperazine >1000 >1000 >1000 >1000 >1000
4-

Analog B methylpipe  150.3 98.1 75.4 45.2 68.9
razine
4-

Analog C ethylpipera  121.5 80.6 62.3 38.7 55.4
zine
4-

Analog D (isopropyl) 98.7 65.2 48.9 29.8 42.1
piperazine

Table 2: Cellular Proliferation Inhibitory Activity of Fgfr-IN-9[1]
Cell Line Genetic Background Fgfr-IN-9 IC50 (nM)
HUH7 FGFR4 over-expression 94.7 + 28.6
Engineered to express wild-
Ba/F3-FGFR4AWT 82.5+19.2

type FGFR4

Engineered to express
Ba/F3-FGFR4V550L 260.0 +50.2
gatekeeper mutant FGFR4

Pharmacokinetics and In Vivo Efficacy

Fgfr-IN-9 has demonstrated promising pharmacokinetic properties and in vivo antitumor
activity.
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Table 3: Pharmacokinetic Parameters of Fgfr-IN-9 in Mice[1]

Dose Cmax AUCO-t Bioavaila
Route Tmax (h) T1/2 (h) .
(mgl/kg) (ng/mL) (h-ng/mL) bility (F%)
V. 1 0.08 275 175 1.13 -
p.o. 10 0.5 856 965 3.87 61.5

Table 4: In Vivo Antitumor Efficacy of Fgfr-IN-9 in HUH7 Xenograft Model[1]

. . Tumor Growth
Treatment Group Dose (mg/kg) Administration .
Inhibition (TGI) (%)
Vehicle Control - i.g. daily for 3 weeks
Fgfr-IN-9 30 i.g. daily for 3 weeks
Fgfr-IN-9 45 i.g. daily for 3 weeks 81

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the
following diagrams illustrate the FGFR signaling pathway and a typical workflow for inhibitor
evaluation.
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Caption: FGFR Signaling Pathway and Mechanism of Fgfr-IN-9 Inhibition.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b15577838?utm_src=pdf-body-img
https://www.benchchem.com/product/b15577838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Design & Synthesis

AR-quided
Op atio

____________»

In Vitro Evaluation

Iterative
Optimization

Pharmacokinetics

In Vitro ADME
(e.g., Microsomal Stability)

In Vivo PK Studies
(Mouse)

In Vivo|Efficacy

Efficacy & Toxicity M
Assessment

Click to download full resolution via product page

Caption: Experimental Workflow for the Evaluation of FGFR Inhibitors.
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Detailed Experimental Protocols

The following are representative protocols for the key experiments conducted in the SAR
studies of Fgfr-IN-9, based on the methodologies described in the primary literature and
standard practices in the field.

In Vitro Kinase Inhibition Assay

e Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds
against FGFR kinase enzymes.

o Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is
commonly employed.

o Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains,
ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a europium-labeled anti-
phosphotyrosine antibody.

o Procedure:

» The kinase reaction is performed in a buffer containing HEPES, MgCI2, MnCI2, DTT,
and BSA.

» Test compounds are serially diluted in DMSO and pre-incubated with the kinase enzyme
in a 384-well plate for 15 minutes at room temperature.

» The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
» The reaction is allowed to proceed for 1 hour at room temperature.
» The reaction is stopped by the addition of EDTA.

» The TR-FRET detection reagents (e.g., europium-labeled antibody) are added, and the
plate is incubated for 1 hour at room temperature.

o Data Analysis: The fluorescence signal is read on a compatible plate reader. The percent
inhibition is calculated relative to DMSO controls, and IC50 values are determined by
fitting the data to a four-parameter logistic equation using graphing software.
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Cellular Proliferation Assay (MTT Assay)

» Objective: To assess the anti-proliferative activity of test compounds on cancer cell lines.
o Methodology:

o Cell Culture: Cancer cell lines (e.g., HUH7, Ba/F3) are cultured in appropriate media
supplemented with fetal bovine serum and antibiotics.

o Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The following day, cells are treated with serial dilutions of the test compounds for 72
hours.

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

The medium is then removed, and DMSO is added to dissolve the formazan crystals.

o Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The
percentage of cell viability is calculated relative to DMSO-treated control cells, and IC50
values are determined using non-linear regression analysis.

Western Blot Analysis for FGFR Phosphorylation

o Objective: To confirm the inhibition of FGFR signaling in a cellular context.
» Methodology:
o Cell Treatment and Lysis:
= Cells are seeded and grown to 70-80% confluency.

= Cells are serum-starved for 24 hours and then treated with various concentrations of the
test compound for 4 hours.
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» Where applicable, cells are stimulated with a ligand (e.g., FGF19) for a short period
before lysis.

» Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

o Protein Quantification and Electrophoresis:
» Protein concentration is determined using a BCA assay.

» Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o Immunoblotting:
= The membrane is blocked with 5% non-fat milk or BSA in TBST.

» The membrane is incubated overnight at 4°C with primary antibodies against phospho-
FGFR and total FGFR.

» After washing, the membrane is incubated with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection
system. Band intensities are quantified using densitometry software.

In Vivo Xenograft Study

» Objective: To evaluate the in vivo antitumor efficacy of the lead compound.
o Methodology:
o Animal Model: Female BALB/c nude mice are used.

o Tumor Implantation: HUH7 cells are subcutaneously injected into the right flank of the
mice.

o Treatment:
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= When tumors reach a palpable size (e.g., 100-200 mmg3), mice are randomized into
treatment and control groups.

» The test compound is formulated (e.g., in a solution of DMSO, PEG300, Tween 80, and
saline) and administered orally (intragastric gavage) daily.

o Monitoring and Endpoint:
= Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

» The study is terminated after a predefined period (e.g., 21 days) or when tumors in the
control group reach a certain size.

o Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 -
(Tt-TO) / (Ct- CO0)] x 100, where Tt and TO are the mean tumor volumes of the treated
group at the end and beginning of the study, and Ct and CO are the mean tumor volumes
of the control group.

This guide provides a foundational understanding of the SAR of Fgfr-IN-9. For more detailed
information on the synthesis and characterization of these compounds, readers are
encouraged to consult the primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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